2-(6-Ethoxypyridin-2-yl)acetonitrile
Overview
Description
Scientific Research Applications
Chemical Sensing and Binding Mechanisms
- 2-(6-Ethoxypyridin-2-yl)acetonitrile has been involved in the study of fluorescent probes. For instance, a rhodamine-azacrown derivative displayed varied binding modes to Al3+ and Fe3+ in different solvents, including acetonitrile, which influenced the binding location and fluorescence formation (Fang et al., 2014).
Synthesis and Reactivity
- This compound has been synthesized and its reactivity investigated in several studies. For example, it was synthesized via the Bischler-Napieralski method and used in reactions with hydrazonoyl halides (Awad et al., 2001).
Photophysical Studies
- Studies involving this compound have explored its role in the formation of luminescent complexes, such as heterodinuclear complexes with lanthanides and zinc, revealing interesting photophysical properties (Piguet et al., 1996).
Ligand Substitution Reactions
- The compound has been used in the study of ligand substitution reactions, such as in ruthenium complexes, where it served as a solvent ligand (Hecker et al., 1991).
Photodissociation Studies
- Its role in photodissociation studies in ruthenium polypyridyl complexes has been explored. These studies provide insights into the mechanisms of ligand release upon photoexcitation (Tu et al., 2015).
Antibacterial Applications
- Research has also delved into the antibacterial potential of materials involving this compound. For example, a Cu(2+) 2,2'-bipyridine complex with acetonitrile showed significant microbicidal effects against bacteria (Pallavicini et al., 2013).
properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNGZJVCDQOCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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